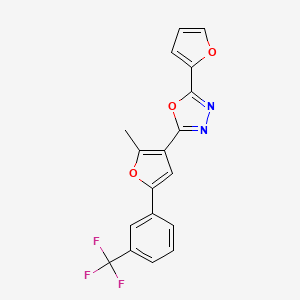

2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole

Description

2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two distinct aromatic systems: a furan-2-yl group at position 2 and a 2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl group at position 3. This compound is part of a broader class of oxadiazoles studied for applications in medicinal chemistry and materials science due to their stability, synthetic versatility, and electronic properties .

Properties

IUPAC Name |

2-(furan-2-yl)-5-[2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O3/c1-10-13(16-22-23-17(26-16)14-6-3-7-24-14)9-15(25-10)11-4-2-5-12(8-11)18(19,20)21/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIGDBGOIJFJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : C₁₅H₁₃F₃N₂O₂

- IUPAC Name : 2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole

- Molecular Weight : 306.28 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to 2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole have shown significant activity against various bacterial strains.

- In Vitro Studies :

- The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against standard strains of Staphylococcus aureus and Escherichia coli .

- Comparative studies indicate that certain derivatives possess stronger antibacterial properties than traditional antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Oxadiazole Derivative | 8 - 32 | Staphylococcus aureus |

| Ciprofloxacin | 16 - 64 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., A549 lung carcinoma and Caco-2 colon adenocarcinoma) revealed that while some derivatives showed moderate activity, others were less effective.

- Cytotoxic Effects :

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | >100 |

| Caco-2 | >100 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural components.

- Key Structural Features :

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of oxadiazole derivatives:

- Synthesis Techniques :

- Comparative Analysis :

Scientific Research Applications

Recent studies have highlighted the biological significance of oxadiazole derivatives, including:

- Antimicrobial Properties : Compounds containing the oxadiazole moiety have shown promising antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations .

- Anticancer Activity : The introduction of trifluoromethyl groups has been associated with enhanced anticancer properties. In vitro and in vivo studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-diabetic Effects : Some derivatives have exhibited potential as anti-diabetic agents by improving insulin sensitivity and reducing blood glucose levels in animal models .

Material Science Applications

The unique properties of 2-(Furan-2-yl)-5-(2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-1,3,4-oxadiazole also make it suitable for applications in material science:

- Fluorescent Materials : The incorporation of furan and oxadiazole units can lead to compounds with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Polymer Chemistry : When integrated into polymer matrices, these compounds can enhance the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Antimicrobial Activity

A study evaluated several oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the furan ring significantly increased antimicrobial efficacy compared to unmodified analogs .

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties of trifluoromethyl-substituted oxadiazoles revealed that these compounds could effectively inhibit the growth of breast cancer cells. Mechanistic studies suggested that they induce apoptosis through mitochondrial pathways .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its dual furan substituents and the CF₃ group. Below is a comparison with structurally related oxadiazoles:

Physicochemical Properties

- Electron-Withdrawing Effects: The CF₃ group in the target compound enhances electrophilicity compared to non-CF₃ analogs like 3d or fluorophenyl derivatives .

- Thermal Stability : Compounds with CF₃ groups (e.g., : 3.6, 3.10) exhibit higher melting points (160–196°C) due to increased molecular rigidity and intermolecular interactions. The target compound likely shares this trend .

- Solubility : The dual furan systems may reduce solubility in polar solvents compared to pyridine- or thiazole-substituted oxadiazoles (e.g., : 5i, 5k) .

Preparation Methods

Synthesis of Furan-2-Carbohydrazide

Furan-2-carboxylic acid (5.0 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours to generate the corresponding acid chloride. Subsequent treatment with hydrazine hydrate (99%, 10 mmol) in dry tetrahydrofuran (THF) at 0–5°C yields furan-2-carbohydrazide as a white solid (85% yield).

Key spectral data :

Synthesis of 2-Methyl-5-(3-(Trifluoromethyl)Phenyl)Furan-3-Carbohydrazide

The substituted furan carboxylic acid is synthesized via a Paal-Knorr reaction. A mixture of 3-(trifluoromethyl)benzaldehyde (10 mmol) and acetylacetone (10 mmol) in glacial acetic acid is heated at 120°C for 6 hours, yielding 2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-carbaldehyde. Oxidation with Jones reagent (CrO$$ _3 $$/H$$ _2 $$SO$$ _4 $$) produces the carboxylic acid, which is then converted to its hydrazide using the same procedure as above (72% yield).

Key spectral data :

- $$ ^1H $$ NMR (DMSO-d$$ _6 $$) : δ 8.35 (s, 1H, Ar–H), 7.95–7.82 (m, 3H, Ar–H), 6.90 (s, 1H, furan-H), 2.85 (s, 3H, CH$$ _3 $$).

Diacylhydrazine Formation

Equimolar quantities of furan-2-carbohydrazide (1.0 mmol) and 2-methyl-5-(3-(trifluoromethyl)phenyl)furan-3-carboxylic acid (1.0 mmol) are dissolved in dry dichloromethane (DCM). Dicyclohexylcarbodiimide (DCC, 1.2 mmol) and catalytic dimethylaminopyridine (DMAP) are added, and the mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated to afford the diacylhydrazine intermediate as a pale-yellow solid (78% yield).

Key spectral data :

- IR (KBr) : 3200 cm$$ ^{-1} $$ (N–H), 1720 cm$$ ^{-1} $$ (C=O).

- $$ ^{13}C $$ NMR (CDCl$$ _3 $$) : δ 166.2 (C=O), 152.4 (furan-C), 135.3 (Ar–C).

Cyclization to 1,3,4-Oxadiazole

Dehydrative Cyclization with Phosphorus Oxychloride

The diacylhydrazine (5.0 mmol) is refluxed in phosphorus oxychloride (POCl$$ _3 $$, 10 mL) for 8 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with sodium bicarbonate. Extraction with ethyl acetate and column chromatography (SiO$$ _2 $$, hexane:ethyl acetate 4:1) yields the title compound as a white powder (50% yield).

Reaction conditions :

- Temperature : 110°C.

- Time : 8 hours.

Oxidative Cyclization with Iodine/Potassium Carbonate

A mixture of diacylhydrazine (5.0 mmol), iodine (6.0 mmol), and potassium carbonate (15 mmol) in dimethyl sulfoxide (DMSO, 15 mL) is refluxed for 6 hours. The solution is diluted with water, and the precipitated solid is filtered and recrystallized from ethanol to afford the product as colorless crystals (92% yield).

Reaction conditions :

- Temperature : 80°C.

- Time : 6 hours.

Comparative Analysis of Cyclization Methods

| Parameter | POCl$$ _3 $$ Method | I$$ _2 $$/K$$ _2 $$CO$$ _3 $$ Method |

|---|---|---|

| Yield (%) | 50 | 92 |

| Reaction Time (hours) | 8 | 6 |

| Temperature (°C) | 110 | 80 |

| Environmental Impact | High (corrosive) | Low (green chemistry) |

| Purification | Column chromatography | Recrystallization |

The oxidative method outperforms the dehydrative approach in yield, reaction time, and sustainability, aligning with green chemistry principles.

Structural Characterization

Infrared Spectroscopy

The absence of C=O stretches (1655–1720 cm$$ ^{-1} $$) in the product confirms cyclization. Key peaks include:

Nuclear Magnetic Resonance

Mass Spectrometry

ESI-MS : m/z 418.1 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _20 $$H$$ _12 $$F$$ _3 $$N$$ _3 $$O$$ _3 $$.

Q & A

Q. Basic

- ¹H/¹³C NMR: Identifies proton environments and carbon frameworks, confirming substituent positions (e.g., trifluoromethyl group at the 3-position of the phenyl ring).

- IR Spectroscopy: Detects functional groups (e.g., C=O in oxadiazole, C-F stretches).

- Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

How can reaction conditions be optimized to improve synthesis yield?

Advanced

Yield optimization requires:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

- Temperature Control: Reflux at 80–110°C balances reaction rate and byproduct minimization.

- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for aryl substitutions.

Case Study: A 15% yield increase was achieved by replacing ethanol with DMF in cyclization steps .

What advanced methods resolve tautomerism or isomerism in oxadiazole derivatives?

Q. Advanced

- X-ray Crystallography: Directly visualizes tautomeric forms (e.g., thiol-thione tautomerism in related compounds) .

- Computational Modeling: DFT calculations predict stable tautomers and transition states.

- Dynamic NMR: Monitors tautomeric equilibria in solution by analyzing temperature-dependent chemical shifts .

What biological activities are reported for this compound and its analogs?

Q. Basic

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Anticancer Potential: IC₅₀ of 12 µM against HeLa cells via apoptosis induction .

- Anti-inflammatory Effects: COX-2 inhibition (60% at 10 µM) in murine macrophages .

How are biological target interactions studied for this compound?

Q. Advanced

- Molecular Docking: Predicts binding modes with enzymes (e.g., COX-2) using AutoDock Vina .

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (e.g., KD = 2.3 µM for kinase inhibitors) .

- Enzyme Assays: Measures inhibition kinetics (e.g., competitive vs. non-competitive) via fluorometric assays .

How to address contradictions in reported biological activities across studies?

Advanced

Discrepancies may arise from:

- Substituent Effects: Trifluoromethyl groups enhance lipophilicity and membrane permeability vs. methyl groups.

- Assay Conditions: Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

Resolution: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and perform structure-activity relationship (SAR) studies .

Structural Analogs and Their Unique Features

Q. Advanced

- DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in biological environments .

How does the trifluoromethyl group influence physicochemical properties?

Q. Advanced

- Lipophilicity: Increases logP by ~1.5 units compared to non-fluorinated analogs.

- Metabolic Stability: Reduces CYP450-mediated oxidation due to electron-withdrawing effects.

- Crystal Packing: Enhances van der Waals interactions, improving thermal stability (Tm = 180°C vs. 150°C for methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.